N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride synthesis pathway
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-[3-(2-Aminophenoxy)phenyl]acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride. The synthesis is broken down into key stages, with detailed experimental protocols and explanations of the underlying chemical principles.
Introduction and Strategic Overview
N-[3-(2-Aminophenoxy)phenyl]acetamide and its hydrochloride salt are of interest in medicinal chemistry and materials science due to their structural motifs. The molecule incorporates a diaryl ether linkage and an acetamide group, which are common features in pharmacologically active compounds. This guide details a multi-step synthesis beginning from readily available starting materials.
The proposed synthetic strategy involves four key transformations:
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Acetylation of 3-aminophenol to protect the amine and introduce the acetamide functionality.
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Ullmann Condensation to form the diaryl ether bond.
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Reduction of a nitro group to the corresponding amine.
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Salt Formation to yield the final hydrochloride product.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of N-(3-hydroxyphenyl)acetamide
This initial step involves the selective N-acetylation of 3-aminophenol. Acetic anhydride is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Acetylation of 3-aminophenol.
Experimental Protocol:
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To a stirred solution of 3-aminophenol (10.9 g, 0.1 mol) in water (100 mL), add acetic anhydride (11.2 mL, 0.12 mol) dropwise at room temperature.
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Continue stirring for 1-2 hours. The product will begin to precipitate.
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Cool the reaction mixture in an ice bath to complete the precipitation.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure N-(3-hydroxyphenyl)acetamide.
Scientific Rationale:
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Reagent Choice: Acetic anhydride is a highly reactive acetylating agent. The reaction is typically fast and high-yielding.
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Solvent: Water is a suitable solvent for the starting material and helps to moderate the reaction. The product is less soluble in cold water, facilitating its isolation.
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Causality: The lone pair of electrons on the nitrogen atom of the amino group is more nucleophilic than the lone pairs on the oxygen of the hydroxyl group, leading to selective N-acetylation over O-acetylation under these conditions.
Safety Precautions:
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Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
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3-Aminophenol is harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE).
Step 2: Synthesis of N-[3-(2-nitrophenoxy)phenyl]acetamide via Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ethers, involving a copper catalyst.[1]
Reaction Scheme:
Caption: Ullmann condensation to form the diaryl ether.
Experimental Protocol:
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In a round-bottom flask, combine N-(3-hydroxyphenyl)acetamide (15.1 g, 0.1 mol), 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and copper(I) iodide (1.9 g, 0.01 mol).
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Add dimethylformamide (DMF, 100 mL) as the solvent.
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Heat the reaction mixture to 140-150 °C with stirring under a nitrogen atmosphere for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Scientific Rationale:
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Catalyst: Copper(I) salts are effective catalysts for the Ullmann condensation.[2] The reaction is believed to proceed through an aryloxycopper(I) intermediate.[2]
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Base: Potassium carbonate is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
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Solvent: A high-boiling polar aprotic solvent like DMF is required to facilitate the reaction, which typically requires elevated temperatures.[1]
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Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of the copper(I) catalyst.
Safety Precautions:
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1-Chloro-2-nitrobenzene is toxic and an irritant.
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DMF is a skin and respiratory irritant.
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Handle all reagents in a fume hood.
Step 3: Synthesis of N-[3-(2-aminophenoxy)phenyl]acetamide via Nitro Group Reduction
The reduction of the aromatic nitro group is a common and reliable transformation. The Béchamp reduction using tin and hydrochloric acid is a classic and effective method.[3]
Reaction Scheme:
Caption: Reduction of the nitro group.
Experimental Protocol:
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To a stirred solution of N-[3-(2-nitrophenoxy)phenyl]acetamide (27.2 g, 0.1 mol) in ethanol (200 mL), add granulated tin (35.6 g, 0.3 mol).
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Heat the mixture to reflux and add concentrated hydrochloric acid (100 mL) dropwise.
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Continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and filter to remove any unreacted tin.
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Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until basic.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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The crude product can be purified by recrystallization.
Scientific Rationale:
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Reducing Agent: Tin metal in the presence of concentrated hydrochloric acid is a classic and effective system for the reduction of aromatic nitro groups to amines.[3] The tin is oxidized while the nitro group is reduced.
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Acidic Medium: The acidic conditions protonate the nitro group, facilitating the electron transfer process and preventing the formation of undesired side products like azo compounds.[3]
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Workup: Basification is necessary to deprotonate the anilinium salt formed in the acidic medium to liberate the free amine for extraction.[3]
Safety Precautions:
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The reaction with concentrated HCl is exothermic and produces hydrogen gas. Ensure adequate cooling and ventilation.
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Handle concentrated acids and bases with extreme care.
Step 4: Formation of N-[3-(2-aminophenoxy)phenyl]acetamide hydrochloride
The final step is the formation of the hydrochloride salt, which can improve the stability and solubility of the amine.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
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Dissolve the purified N-[3-(2-aminophenoxy)phenyl]acetamide (24.2 g, 0.1 mol) in anhydrous diethyl ether or ethanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in diethyl ether or a stream of anhydrous HCl gas with stirring.
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The hydrochloride salt will precipitate.
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Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Scientific Rationale:
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Salt Formation: The basic amino group reacts with the strong acid (HCl) to form the corresponding ammonium salt.
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Solvent Choice: The hydrochloride salt is typically insoluble in non-polar organic solvents like diethyl ether, which allows for its easy isolation by precipitation.
Safety Precautions:
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Hydrogen chloride is a corrosive gas. Work in a well-ventilated fume hood.
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Diethyl ether is extremely flammable. Avoid all sources of ignition.
Data Presentation
Table 1: Summary of Key Compounds and Expected Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| N-(3-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | White to off-white solid |
| N-[3-(2-nitrophenoxy)phenyl]acetamide | C₁₄H₁₂N₂O₄ | 272.26 | Yellow solid |
| N-[3-(2-aminophenoxy)phenyl]acetamide | C₁₄H₁₄N₂O₂ | 242.28 | Off-white to pale brown solid |
| N-[3-(2-aminophenoxy)phenyl]acetamide hydrochloride | C₁₄H₁₅ClN₂O₂ | 278.74 | White to off-white crystalline solid |
References
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Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles - MDPI. (2019, April 30). Retrieved from [Link]
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
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Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. Retrieved from [Link]
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Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - ACS Publications. (2022, November 21). Retrieved from [Link]
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Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. Retrieved from [Link]
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Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of - Loughborough University Research Repository. Retrieved from [Link]
-
Ullmann condensation - Wikipedia. Retrieved from [Link]
